molecular formula C32H39ClO21 B12280163 5-(beta-D-Glucopyranosyloxy)-7-hydroxy-2-(3,4,5-trihydroxyphenyl)-3-[(2-O-beta-D-xylopyranosyl-D-glucopyranosyl)oxy]-1-benzopyrylium chloride

5-(beta-D-Glucopyranosyloxy)-7-hydroxy-2-(3,4,5-trihydroxyphenyl)-3-[(2-O-beta-D-xylopyranosyl-D-glucopyranosyl)oxy]-1-benzopyrylium chloride

Cat. No.: B12280163
M. Wt: 795.1 g/mol
InChI Key: YBQPFHZHJBQQGV-UHFFFAOYSA-N
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Description

5-(beta-D-Glucopyranosyloxy)-7-hydroxy-2-(3,4,5-trihydroxyphenyl)-3-[(2-O-beta-D-xylopyranosyl-D-glucopyranosyl)oxy]-1-benzopyrylium chloride is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by its multiple hydroxyl groups and glycosidic linkages, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(beta-D-Glucopyranosyloxy)-7-hydroxy-2-(3,4,5-trihydroxyphenyl)-3-[(2-O-beta-D-xylopyranosyl-D-glucopyranosyl)oxy]-1-benzopyrylium chloride typically involves multi-step organic reactions. The process begins with the preparation of the core benzopyrylium structure, followed by the sequential addition of glucopyranosyl and xylopyranosyl groups. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods allow for efficient and consistent production while minimizing the risk of contamination and ensuring compliance with safety regulations.

Chemical Reactions Analysis

Types of Reactions

5-(beta-D-Glucopyranosyloxy)-7-hydroxy-2-(3,4,5-trihydroxyphenyl)-3-[(2-O-beta-D-xylopyranosyl-D-glucopyranosyl)oxy]-1-benzopyrylium chloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The glycosidic linkages can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. Reaction conditions vary depending on the desired product, but typically involve controlled temperature, pH, and solvent choice.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products can have different chemical and physical properties, making them useful for various applications.

Scientific Research Applications

5-(beta-D-Glucopyranosyloxy)-7-hydroxy-2-(3,4,5-trihydroxyphenyl)-3-[(2-O-beta-D-xylopyranosyl-D-glucopyranosyl)oxy]-1-benzopyrylium chloride has numerous applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying glycosidic linkages.

    Biology: Investigated for its potential biological activities, such as antioxidant and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, including its role in drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 5-(beta-D-Glucopyranosyloxy)-7-hydroxy-2-(3,4,5-trihydroxyphenyl)-3-[(2-O-beta-D-xylopyranosyl-D-glucopyranosyl)oxy]-1-benzopyrylium chloride involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups can form hydrogen bonds with proteins and enzymes, affecting their activity and function. Additionally, the glycosidic linkages may play a role in modulating cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-(beta-D-Glucopyranosyloxy)-7-hydroxy-2-(3,4,5-trihydroxyphenyl)-1-benzopyrylium chloride
  • 5-(beta-D-Glucopyranosyloxy)-7-hydroxy-2-(3,4,5-trihydroxyphenyl)-3-[(2-O-beta-D-xylopyranosyl)oxy]-1-benzopyrylium chloride

Uniqueness

The unique structure of 5-(beta-D-Glucopyranosyloxy)-7-hydroxy-2-(3,4,5-trihydroxyphenyl)-3-[(2-O-beta-D-xylopyranosyl-D-glucopyranosyl)oxy]-1-benzopyrylium chloride, with its specific arrangement of glucopyranosyl and xylopyranosyl groups, distinguishes it from similar compounds

Properties

Molecular Formula

C32H39ClO21

Molecular Weight

795.1 g/mol

IUPAC Name

2-[3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-7-hydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-5-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride

InChI

InChI=1S/C32H38O21.ClH/c33-6-18-22(41)24(43)27(46)31(51-18)49-16-4-10(35)3-15-11(16)5-17(28(48-15)9-1-12(36)20(39)13(37)2-9)50-32-29(25(44)23(42)19(7-34)52-32)53-30-26(45)21(40)14(38)8-47-30;/h1-5,14,18-19,21-27,29-34,38,40-46H,6-8H2,(H3-,35,36,37,39);1H

InChI Key

YBQPFHZHJBQQGV-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C(C(O1)OC2C(C(C(OC2OC3=C([O+]=C4C=C(C=C(C4=C3)OC5C(C(C(C(O5)CO)O)O)O)O)C6=CC(=C(C(=C6)O)O)O)CO)O)O)O)O)O.[Cl-]

Origin of Product

United States

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